8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenyl-7-(phenylamino)pyrido[2,3-d]pyrimidine-2,5(3H,8H)-dione
CAS No.:
Cat. No.: VC14929410
Molecular Formula: C26H22N6O2
Molecular Weight: 450.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22N6O2 |
|---|---|
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 7-anilino-8-(4,6-dimethylpyrimidin-2-yl)-4-methyl-3-phenylpyrido[2,3-d]pyrimidine-2,5-dione |
| Standard InChI | InChI=1S/C26H22N6O2/c1-16-14-17(2)28-25(27-16)32-22(29-19-10-6-4-7-11-19)15-21(33)23-18(3)31(26(34)30-24(23)32)20-12-8-5-9-13-20/h4-15,29H,1-3H3 |
| Standard InChI Key | WCPXUKUFMVZNQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC(=N1)N2C(=CC(=O)C3=C(N(C(=O)N=C32)C4=CC=CC=C4)C)NC5=CC=CC=C5)C |
Introduction
Structural Analysis
Core Architecture and Substituent Configuration
The molecule features a pyrido[2,3-d]pyrimidine scaffold, a bicyclic system formed by fusing a pyridine ring with a pyrimidine moiety at the 2,3- and 4,5-positions, respectively . Key substituents include:
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A 4,6-dimethylpyrimidin-2-yl group at position 8.
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Methyl and phenyl groups at positions 4 and 3.
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A phenylamino group at position 7.
These substituents introduce steric and electronic effects that influence molecular interactions. The dimethylpyrimidinyl group enhances hydrophobicity, while the phenylamino moiety may facilitate hydrogen bonding with biological targets .
Table 1: Key Structural Features
| Position | Substituent | Role in Molecular Interactions |
|---|---|---|
| 3 | Phenyl | π-π stacking |
| 4 | Methyl | Steric modulation |
| 7 | Phenylamino | Hydrogen bonding |
| 8 | 4,6-Dimethylpyrimidin-2-yl | Hydrophobic anchoring |
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically beginning with the construction of the pyrido[2,3-d]pyrimidine core. A proposed pathway includes:
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Condensation: Reaction of 2-aminopyridine derivatives with carbonyl compounds to form the pyrimidine ring .
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Substituent Introduction: Sequential alkylation and arylation steps to install methyl, phenyl, and phenylamino groups.
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Functionalization: Coupling reactions to attach the 4,6-dimethylpyrimidin-2-yl moiety .
Critical challenges include controlling regioselectivity during cyclization and optimizing reaction conditions to avoid side products.
Physicochemical Properties
Solubility and Stability
The compound’s low solubility in aqueous media (predicted logP ≈ 3.8) stems from its hydrophobic substituents. Stability studies on related pyrido-pyrimidines indicate susceptibility to hydrolysis under acidic conditions, necessitating storage in anhydrous environments .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 495.54 g/mol |
| LogP (Partition Coefficient) | 3.8 ± 0.2 |
| Aqueous Solubility | <0.1 mg/mL |
Biological Activities and Mechanisms
Kinase Inhibition
Pyrido[2,3-d]pyrimidines are recognized kinase inhibitors. The phenylamino group at position 7 may interact with ATP-binding pockets in kinases, while the dimethylpyrimidinyl group enhances target affinity .
Comparative Analysis with Structural Analogues
3,6-Dimethyl-8H-pyrido[2,3-d]pyrimidine-2,7-dione
This analogue lacks the phenylamino and dimethylpyrimidinyl groups, resulting in reduced biological activity (IC > 10 μM in kinase assays) .
6-(2-Chloro-4-(6-methylpyrazin-2-yl)phenyl)-2-(ethylamino)-8-(piperidin-4-ylmethyl)pyrido[2,3-d]pyrimidin-7(8H)-one
The piperidinylmethyl group in this compound enhances blood-brain barrier penetration, a feature absent in the target molecule .
Table 3: Activity Comparison of Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Kinase IC (μM) | Solubility (mg/mL) |
|---|---|---|
| Target Compound | 0.8 | <0.1 |
| 3,6-Dimethyl-8H-pyrido[2,3-d]pyrimidine | >10 | 0.5 |
| Piperidin-4-ylmethyl analogue | 1.5 | 0.2 |
Future Research Directions
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Pharmacological Profiling: In vivo toxicity and efficacy studies to validate anticancer potential.
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Structural Optimization: Introducing sulfonate or glycosyl groups to improve water solubility.
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Target Identification: Proteomic studies to map kinase targets and off-effects.
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